molecular formula C23H21N3O6 B3981530 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3981530
M. Wt: 435.4 g/mol
InChI Key: QXUVHBGNZJRKEH-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzoylamino, dimethoxyphenyl, and nitrobenzamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. For instance, the synthesis might begin with the nitration of a dimethoxybenzene derivative, followed by amination and benzoylation steps. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of more accessible and cost-effective starting materials, as well as environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The benzoylamino and nitrobenzamide groups are likely to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anxiolytic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-14-16(10-7-11-19(14)26(29)30)23(28)25-18-13-20(31-2)17(12-21(18)32-3)24-22(27)15-8-5-4-6-9-15/h4-13H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUVHBGNZJRKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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